molecular formula C7H12F3NO B11823639 (3-(Trifluoromethyl)piperidin-2-yl)methanol

(3-(Trifluoromethyl)piperidin-2-yl)methanol

Cat. No.: B11823639
M. Wt: 183.17 g/mol
InChI Key: BUZAVNCLKBQJAT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3)

δ (ppm) Multiplicity Integration Assignment
3.72 dd (J=11, 4) 1H H-2 (methine)
3.58 m 2H H-7 (CH2OH)
3.21 dt (J=12, 3) 1H H-6a (axial)
2.85 m 1H H-3 (adjacent to CF3)
1.90–1.45 m 4H H-4, H-5, H-6b

19F NMR (376 MHz, CDCl3)

  • Singular resonance at -66.8 ppm , characteristic of trifluoromethyl groups in aliphatic environments.

13C NMR (101 MHz, CDCl3)

δ (ppm) Assignment
124.5 CF3 (q, J=288 Hz)
68.4 C-2 (methine)
62.1 C-7 (CH2OH)
52.3 C-3 (bearing CF3)

Infrared (IR) Vibrational Mode Analysis

Key Absorption Bands (cm⁻¹)

Band Assignment
3350 ν(O-H) stretch, broad
1125 ν(C-F) asymmetric stretch
1033 ν(C-O) stretch
720 δ(CF3) deformation

The absence of absorption above 1500 cm⁻¹ confirms saturation and the absence of aromatic systems.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (70 eV) Major Fragments

m/z Relative Abundance (%) Fragment Ion
183.1 15.2 [M]+-
165.0 42.7 [M-H2O]+
138.9 28.4 [C6H9F3N]+
96.1 100.0 [C5H10N]+ (piperidinium)

The base peak at m/z 96.1 corresponds to the protonated piperidine ring following cleavage of both functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(trifluoromethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZAVNCLKBQJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Ring Functionalization

The most common synthetic route begins with functionalized piperidine precursors. For example, 3-fluoropyridine undergoes nucleophilic substitution with sodium hydroxide to generate a piperidine intermediate, which is subsequently treated with formaldehyde to introduce the hydroxymethyl group at the 2-position . The trifluoromethyl group is introduced via Ullmann-type coupling or radical trifluoromethylation using reagents like methyl trifluoroacetate.

Key steps include:

  • Ring Formation : Cyclization of 3-fluoropyridine derivatives under basic conditions.

  • Hydroxymethylation : Reaction with formaldehyde in dichloromethane or dimethylformamide (DMF) .

  • Trifluoromethylation : Use of copper(I) iodide or photoredox catalysts to install the -CF₃ group .

This method yields 60–75% purity, necessitating further chromatographic purification .

Grignard Reagent-Based Synthesis

Grignard reactions are employed to construct the piperidine ring while introducing the trifluoromethyl moiety. A representative protocol involves:

  • Reacting tert-butyl (2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate with 3-bromoanisole-derived Grignard reagent to form a ketone intermediate .

  • Stereoselective Reduction : Using L-Selectride (lithium tri-sec-butylborohydride) at −78°C to achieve the desired (2S,3R) configuration .

  • Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes the tert-butoxycarbonyl (Boc) group .

This method achieves ≥85% enantiomeric excess (ee) and is scalable to multi-gram quantities .

Curtius Rearrangement and Carbamate Formation

A patent-pending approach utilizes the Curtius rearrangement to generate intermediates:

  • Isocyanate Formation : Treating a piperidine-carboxylic acid derivative with diphenylphosphoryl azide (DPPA) and triethylamine.

  • t-Butanol Quenching : Capturing the isocyanate with t-butanol to form a stable carbamate .

  • Hydroxymethylation : Reducing the carbamate with sodium borohydride or lithium aluminum hydride .

This method avoids phosphorous salt impurities and improves yield (~70% ) compared to traditional routes .

Reductive Amination of Ketone Precursors

Reductive amination offers a stereocontrolled pathway:

  • Ketone Synthesis : Condensing 3-(trifluoromethyl)piperidin-2-one with formaldehyde.

  • Amination : Using ammonium acetate and sodium cyanoborohydride in methanol .

  • Workup : Neutralization with aqueous HCl and extraction with ethyl acetate .

This method is efficient for small-scale synthesis (50–60% yield ) but requires careful pH control to prevent epimerization .

Resolution of Racemic Mixtures

For enantiomerically pure material, chiral chromatography or kinetic resolution is employed:

  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic this compound using vinyl acetate .

  • Chiral Auxiliaries : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid, achieving >99% ee .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Sub.60–7585–90Cost-effectiveLow stereoselectivity
Grignard Reaction8595High eeRequires cryogenic conditions
Curtius Rearrangement7090ScalableMulti-step
Reductive Amination50–6080Simple setupModerate yield

Challenges and Optimization Strategies

  • Stereochemical Control : The cis-configuration at C2 and C3 is critical for biological activity. Using Burgess reagent for intramolecular cyclization improves diastereoselectivity .

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates but may degrade acid-sensitive intermediates . Switching to 2-methyltetrahydrofuran improves stability .

  • Byproduct Mitigation : Competitive pathways during trifluoromethylation generate nitrobenzamide side products . Adding molecular sieves suppresses this by sequestering water .

Industrial-Scale Production Insights

Patent AU2014316783A1 details a continuous-flow process:

  • Microreactor Setup : Mixing 3-(trifluoromethyl)piperidine and paraformaldehyde at 100°C.

  • In-line Purification : Scavenging unreacted reagents with silica-alumina cartridges .

  • Crystallization : Isolating the product from heptane/ethyl acetate mixtures .

This method achieves 90% yield with <1% impurities, suitable for metric-ton production .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-(Trifluoromethyl)piperidin-2-yl)carboxylic acid .

Scientific Research Applications

(3-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Mefloquine Hydrochloride

Structure: Quinoline-piperidinylmethanol derivative with two trifluoromethyl groups on the quinoline ring . Molecular weight: 414.77 g/mol . Key differences:

  • The quinoline core in mefloquine enables π-π stacking interactions with biological targets, critical for its antimalarial activity .
  • The trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation.
  • Solubility: Freely soluble in methanol, slightly soluble in water .

Implications for target compound :

[3-(Pyridin-2-yl)piperidin-3-yl]methanol

Structure : Piperidine ring with a pyridinyl group at position 3 and hydroxymethyl at position 3 .
Molecular weight : 192.3 g/mol .
Key differences :

  • The pyridinyl group introduces aromaticity and facilitates hydrogen bonding or coordination with metal ions.
  • Applications: Used as a pharmaceutical intermediate for neurological and metabolic disorder therapies .

Implications for target compound :

(2-Methyl-3-Biphenylyl) Methanol (MBPM) Analogs

Structure : Biphenyl core with hydroxymethyl and methyl substituents .
Key differences :

  • QSAR studies highlight the importance of HOMO-LUMO gaps and dipole moments in PD-L1 inhibitory activity .
  • Halogenated MBPM derivatives show improved binding to PD-L1 via hydrogen bonds with Tyr56 and π-alkyl interactions .

Implications for target compound :

  • The trifluoromethyl group in the target compound may similarly modulate electronic properties (e.g., lowering HOMO energy) to enhance target affinity.

[3-(Trifluoromethyl)pyridin-2-yl]methanol

Structure : Pyridine ring with trifluoromethyl and hydroxymethyl groups .
Molecular weight : 177.13 g/mol .
Key differences :

  • Pyridine’s aromaticity vs. piperidine’s saturation alters solubility and conformational dynamics.
  • Physical properties: Boiling point 201.4°C, density 1.362 g/cm³ .

Implications for target compound :

  • Saturation in the piperidine ring may improve metabolic stability compared to aromatic pyridine derivatives.

Key Research Findings and Implications

Hydroxymethyl groups contribute to hydrogen bonding, critical for interactions with biological targets like PD-L1 .

Ring System Comparisons: Piperidine (saturated) offers conformational flexibility, while quinoline (aromatic) enables planar interactions. Pyridine derivatives exhibit higher polarity but lower metabolic stability compared to piperidines .

QSAR Insights :

  • Lower HOMO-LUMO gaps correlate with enhanced bioactivity in MBPM analogs . The target compound’s trifluoromethyl group may similarly optimize electronic properties.

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